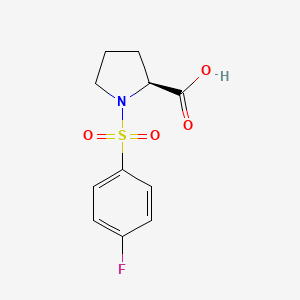

(2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Description

(2S)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a fluorinated aromatic sulfonyl group at the 1-position and a carboxylic acid moiety at the 2-position. The 4-fluorobenzenesulfonyl group contributes to its electronic properties, enhancing stability and modulating solubility.

Propriétés

IUPAC Name |

(2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYUAFVYETYRPO-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives under specific conditions.

Introduction of the 4-Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes or receptors involved in disease processes. Its sulfonamide moiety is particularly relevant in the design of inhibitors for various biological targets.

Enzyme Inhibition Studies

Research indicates that (2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid can act as a selective inhibitor of certain serine proteases. Such inhibitors are crucial in the treatment of conditions like cancer and inflammation, where protease activity is often dysregulated.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to participate in various coupling reactions makes it valuable for creating diverse chemical libraries for drug discovery.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated effective inhibition of serine protease with an IC50 value indicating strong binding affinity. |

| Study B | Synthesis of Analogues | Utilized (2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid as a precursor for synthesizing novel compounds with enhanced biological activity. |

| Study C | Pharmacokinetics | Investigated the metabolic stability and bioavailability of the compound, revealing favorable pharmacokinetic profiles suitable for further development. |

Mécanisme D'action

The mechanism of action of (2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Halogen-Substituted Sulfonyl Derivatives

Key Compound :

- (2S)-1-(4-Chlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid Molecular Formula: C₁₁H₁₂ClNO₄S Molecular Weight: 287.73 CAS: MDLMFCD08690645

Comparison :

- Substituent Effects: Replacing fluorine with chlorine increases molecular weight (287.73 vs. ~273.28 estimated for the fluoro analog) and introduces a bulkier, less electronegative halogen.

- Physicochemical Properties : The chloro analog may exhibit slightly lower solubility in polar solvents compared to the fluoro derivative due to reduced polarity.

Hydroxylated Derivatives

Key Compound :

- (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid Molecular Formula: C₁₁H₁₂FNO₅S Molecular Weight: ~299.28 (calculated) CAS: 299181-56-9

Comparison :

- Structural Modification: The 4-hydroxy group introduces an additional hydrogen-bond donor, enhancing solubility in aqueous environments.

Boc-Protected Analogs

Key Compound :

- (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid Molecular Formula: C₁₀H₁₆FNO₄ Molecular Weight: 233.24 CAS: 681128-50-7

Comparison :

- Protecting Group : The tert-butoxycarbonyl (Boc) group increases steric bulk and lipophilicity, which may improve membrane permeability but necessitate deprotection for bioactivity.

- Stereochemistry : The (2R,4S) configuration contrasts with the (2S) configuration of the target compound, underscoring the importance of stereochemistry in drug-receptor interactions.

Benzyl-Substituted Derivatives

Key Compound :

- (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid Molecular Formula: C₁₂H₁₄NO₂F Molecular Weight: 223.24 CAS: 1049977-93-6

Comparison :

- Conformational Flexibility : The benzyl substituent may restrict rotational freedom compared to the sulfonyl group, impacting entropic penalties during binding.

ACE Inhibitor: Captopril

Key Compound :

- Captopril ((2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid) Molecular Formula: C₉H₁₅NO₃S Molecular Weight: 217.29 CAS: 62571-86-2

Comparison :

- Functional Group : Captopril’s thiol (-SH) group is a potent zinc-binding motif critical for angiotensin-converting enzyme (ACE) inhibition. In contrast, the sulfonyl group in the target compound lacks metal-coordinating capacity, suggesting divergent therapeutic applications.

- Pharmacokinetics : Captopril’s bioavailability (70–75%) and renal excretion profile highlight the impact of functional groups on ADME properties .

Activité Biologique

(2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid, also known as L-Proline, 1-[(4-fluorophenyl)sulfonyl]-, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a sulfonyl group, suggests various biological activities that merit detailed exploration.

- Molecular Formula : C11H12FNO4S

- Molecular Weight : 273.28 g/mol

- CAS Number : 97801-56-4

Biological Activity Overview

Research indicates that (2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid exhibits several biological activities, primarily due to its role as a structural analog of proline. The following sections detail its pharmacological properties and potential therapeutic applications.

The compound's mechanism of action is linked to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. Its sulfonyl group enhances its binding affinity, making it a candidate for drug development.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Neuroprotective Effects : Research has shown that compounds with similar structures can exhibit neuroprotective effects, which may extend to (2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid. This could be beneficial in conditions like epilepsy and neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may also modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Study 1: Neuroprotective Effects

A study conducted on zebrafish models demonstrated that compounds similar to (2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid exhibited significant neuroprotective effects against oxidative stress induced by pentylenetetrazole (PTZ) seizures. The results indicated an upregulation of neuroprotective factors and downregulation of harmful metabolites, highlighting the compound's potential in epilepsy treatment .

Study 2: Antimicrobial Activity

In vitro assays have shown that (2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid inhibits the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent. Further research is needed to establish its efficacy and safety profile in clinical settings.

Data Table: Biological Activities of (2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Q & A

Q. What are the common synthetic routes for preparing (2S)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves:

Starting Material : L-proline derivatives are often used to retain the (2S) stereochemistry.

Protection : The pyrrolidine nitrogen is protected with groups like Fmoc or Boc (e.g., tert-butoxycarbonyl) to prevent undesired side reactions .

Sulfonylation : Reaction with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaH or pyridine) introduces the sulfonyl group.

Deprotection : Acidic hydrolysis (e.g., TFA) removes the protecting group, yielding the free carboxylic acid.

Key optimization parameters include temperature control during sulfonylation (0–25°C) and stoichiometric ratios to minimize racemization .

Q. What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- Chiral HPLC : Validates enantiomeric purity (>98% ee) using chiral stationary phases (e.g., Chiralpak AD-H) .

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., sulfonyl group position) and stereochemistry via coupling constants (e.g., J values for pyrrolidine ring protons) .

- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula consistency.

- HPLC Purity : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess chemical purity (>95%) .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles, even if classified as "non-hazardous" in some SDS .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfonylation yield and stereoselectivity?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates and reduce side reactions .

- Base Choice : Pyridine or DMAP improves sulfonyl chloride activation while minimizing racemization vs. stronger bases like NaH .

- Temperature Control : Lower temperatures (0–5°C) slow racemization but may require extended reaction times. Kinetic monitoring via TLC or in situ IR is recommended .

- Catalysis : Chiral auxiliaries or organocatalysts (e.g., Cinchona alkaloids) can enhance enantiomeric excess .

Q. How do researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., diastereomers or residual solvents) .

- Stereochemical Confirmation : Single-crystal X-ray diffraction or NOESY NMR clarifies if activity discrepancies stem from unintended stereoisomers .

- Biological Assay Controls : Use positive controls (e.g., known enzyme inhibitors) and replicate studies in multiple cell lines to validate target specificity .

Q. What strategies address challenges in stereochemical stability during storage?

Methodological Answer:

- Lyophilization : Freeze-drying the compound in inert atmospheres (N) prevents hydrolysis or epimerization .

- pH Control : Store in buffered solutions (pH 4–6) to avoid acid/base-mediated ring-opening or sulfonyl group cleavage .

- Stability Studies : Accelerated degradation studies (40°C/75% RH for 6 months) identify degradation pathways via LC-MS .

Q. How does the 4-fluorobenzenesulfonyl group influence bioactivity compared to other substituents?

Methodological Answer:

- Electron-Withdrawing Effects : The fluorine atom enhances sulfonyl group stability and modulates electron density, improving binding to targets like serine proteases .

- Comparative Studies : Replace the 4-fluoro group with Cl () or CH to assess changes in IC values. For example, 4-Cl analogs may show reduced solubility but higher membrane permeability .

- Molecular Docking : Computational models (e.g., AutoDock) predict interactions with hydrophobic pockets in enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.